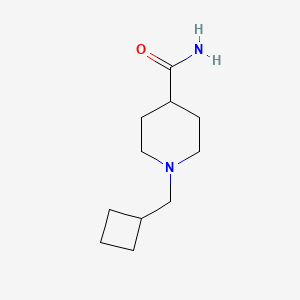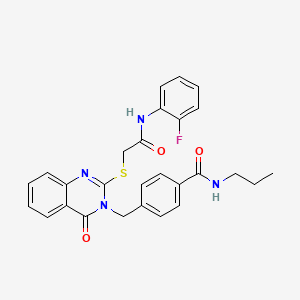
4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide" is a derivative of quinazolinone, a heterocyclic chemical compound that has been the focus of various studies due to its potential biological activities. Quinazolinones and their derivatives have been synthesized and evaluated for their potential as therapeutic agents, particularly in the context of anticancer and antibacterial activities.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the cyclization of precursor molecules. For instance, the cyclization of 2-benzoylamino-N-methyl-thiobenzamides can lead to the formation of 3-methyl-2-phenylquinazolin-4-thiones, as described in one study . This process is catalyzed by sodium methoxide and monitored using UV-VIS spectroscopy. Similarly, the synthesis of 4-arylaminoquinazolines from 2-amino-N-arylbenzamidines and formic acid has been reported, where the amidines are obtained through the reaction of anthranilonitrile with aromatic amines . These methods highlight the typical strategies employed in the synthesis of quinazolinone derivatives, which may be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone core, which can be modified with various substituents to enhance biological activity. For example, the introduction of a 2-fluorophenyl group can be seen in the context of fluoroquinolones, where such modifications have been associated with potent antibacterial activities . The molecular docking analysis of thioquinazolinone-based 2-aminobenzamide derivatives has provided insights into the interactions between these molecules and their biological targets, such as histone deacetylase (HDAC) enzymes .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including cyclization and hydrolysis. The reaction of 2-amino-N'-arylbenzamidines with Appel salt in the presence of Hünig's base leads to the formation of 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles . The behavior of these compounds under acidic and basic conditions has been investigated, providing a deeper understanding of their chemical reactivity and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of specific functional groups, such as the thioether and amide linkages in the compound of interest, can affect properties like solubility, melting point, and reactivity. The NMR spectra of synthesized quinazolinones provide valuable information about their structure and the electronic environment of their atoms . Additionally, the antiproliferative activities of these compounds against various cancer cell lines suggest that their physical and chemical properties are conducive to cellular uptake and interaction with biological targets .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Palladium-Catalyzed Synthesis : A study developed a novel method for synthesizing 4-phenylquinazolinones through a palladium-catalyzed domino reaction, highlighting an innovative approach to constructing complex quinazoline derivatives (Hikawa et al., 2012).
- Experimental and Theoretical Analysis : Research on 1,2,4-triazole derivatives, including a fluoro derivative, demonstrated the significance of intermolecular interactions in the structural stability and reactivity of these compounds, providing insights into the manipulation of quinazolinone derivatives for targeted applications (Shukla et al., 2014).
Antimicrobial and Anticancer Properties
- Antibacterial Activities : A novel 8-chloroquinolone derivative exhibited potent antibacterial activities, suggesting the potential of quinazolinone derivatives in developing new antibacterial agents (Kuramoto et al., 2003).
- Anticancer Agents : The synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure was targeted for anticancer applications, demonstrating moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).
Molecular Docking and Evaluation
- Dual Inhibitor for Tyrosine Kinases : A quinazolinone-based derivative was synthesized and evaluated as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, showcasing the compound's potential as an effective anti-cancer agent (Riadi et al., 2021).
Propriétés
IUPAC Name |
4-[[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3S/c1-2-15-29-25(34)19-13-11-18(12-14-19)16-32-26(35)20-7-3-5-9-22(20)31-27(32)36-17-24(33)30-23-10-6-4-8-21(23)28/h3-14H,2,15-17H2,1H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOQFXQGJDNGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2538856.png)
![1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2538857.png)
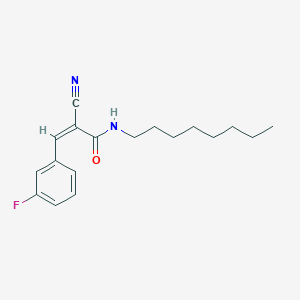
![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2538860.png)
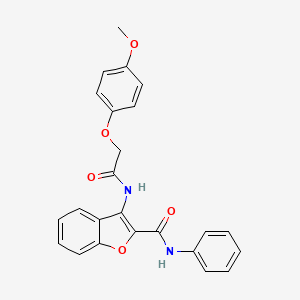
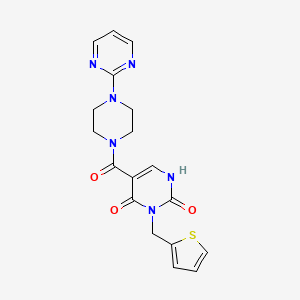

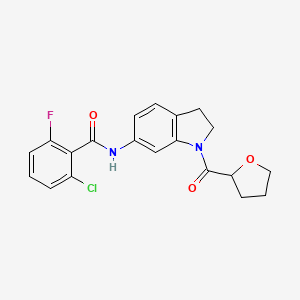
![Tert-butyl 3-[(diethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538869.png)
![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide](/img/structure/B2538872.png)
